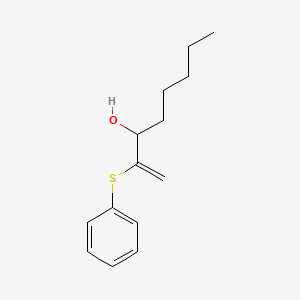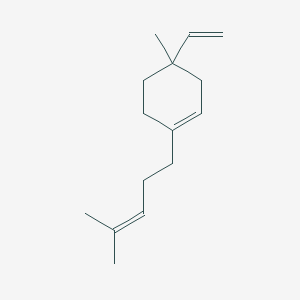
N,N-Dichloro-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dichloro-1-phenylmethanesulfonamide is an organic compound with the molecular formula C7H7Cl2NO2S. It is a derivative of phenylmethanesulfonamide, where two chlorine atoms are attached to the nitrogen atom. This compound is known for its high reactivity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dichloro-1-phenylmethanesulfonamide can be synthesized by chlorinating phenylmethanesulfonamide in an alkaline solution. The reaction involves the use of chlorine gas and sodium hydroxide in water. The process yields N,N-dichlorophenylmethanesulfonamide with a 68% yield .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar procedures but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dichloro-1-phenylmethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or both chlorine atoms.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols. The reactions are typically carried out in organic solvents at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include N-substituted sulfonamides.
Oxidation Reactions: Products include sulfonyl chlorides and sulfonic acids.
Reduction Reactions: Products include primary and secondary amines.
Aplicaciones Científicas De Investigación
N,N-Dichloro-1-phenylmethanesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N-Dichloro-1-phenylmethanesulfonamide involves its high electrophilicity due to the presence of two chlorine atoms on the nitrogen. This makes it highly reactive towards nucleophiles, leading to various substitution reactions. The compound can also undergo oxidation and reduction reactions, forming different products based on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dichlorobenzenesulfonamide
- N,N-Dichlorotoluenesulfonamide
- N,N-Dichloromethanesulfonamide
Uniqueness
N,N-Dichloro-1-phenylmethanesulfonamide is unique due to its specific structure, which imparts high reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable reagent in organic synthesis and industrial applications .
Propiedades
Número CAS |
63636-97-5 |
|---|---|
Fórmula molecular |
C7H7Cl2NO2S |
Peso molecular |
240.11 g/mol |
Nombre IUPAC |
N,N-dichloro-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-10(9)13(11,12)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
FWPQTIYBQZKGLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)N(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


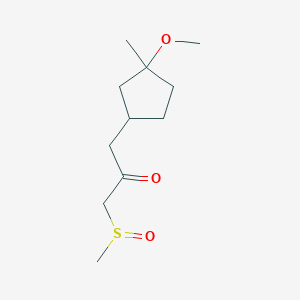
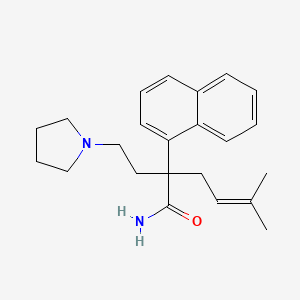
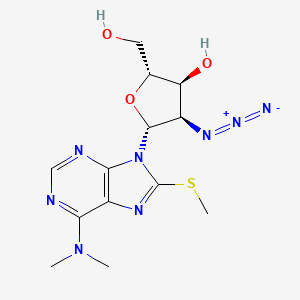
![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)
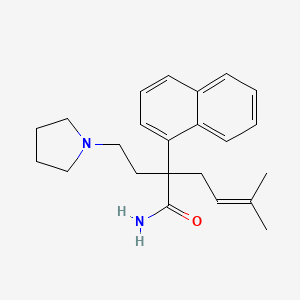
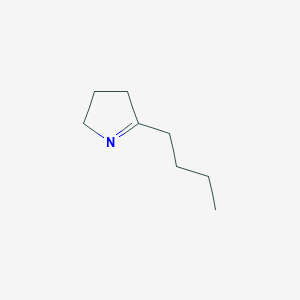
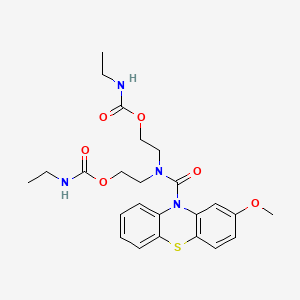
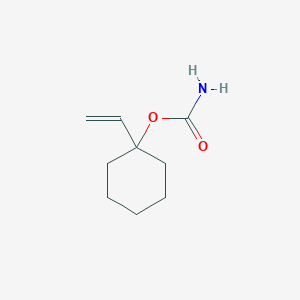
![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
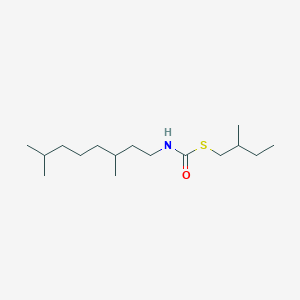
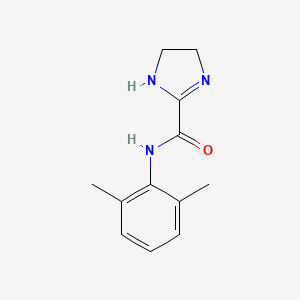
![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
